molecular formula C22H17BrClNO3 B2778351 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-ethoxybenzamide CAS No. 313647-72-2

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-ethoxybenzamide

Cat. No.: B2778351
CAS No.: 313647-72-2
M. Wt: 458.74
InChI Key: TUOCNAOMUYHZRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-ethoxybenzamide is a synthetic small molecule compound with demonstrated research value in bone metabolism studies, particularly in investigating osteoclastogenesis and bone resorption processes. This compound belongs to a class of molecules that have shown potent inhibitory effects on osteoclast formation and activity, making it a valuable research tool for studying bone remodeling and osteolytic disorders. Researchers utilize this compound to explore molecular pathways involved in bone diseases such as osteoporosis, where excessive osteoclast-mediated bone resorption outpaces bone formation . The compound's mechanism of action involves modulation of key signaling pathways in osteoclast precursor cells, including the RANKL-mediated activation of NF-κB, MAPK, and PI3K/Akt pathways, ultimately leading to suppression of NFATc1, the master regulator of osteoclast differentiation . This inhibition results in decreased expression of osteoclast-specific marker genes such as cathepsin K (CtsK) and matrix metalloproteinase-9 (MMP-9), effectively blocking the formation of mature osteoclasts and their bone-resorbing activity . In preclinical research models, related structural analogs have shown efficacy in preventing ovariectomy-induced bone loss, highlighting the potential research applications of this compound class for investigating metabolic bone diseases . The molecular structure incorporates both bromo and chloro substituents on the benzophenone core, along with an ethoxybenzamide moiety, which contributes to its biological activity and research utility. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Researchers should handle this compound following appropriate safety protocols and quality control measures consistent with laboratory research standards.

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrClNO3/c1-2-28-16-10-7-14(8-11-16)22(27)25-20-12-9-15(23)13-18(20)21(26)17-5-3-4-6-19(17)24/h3-13H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOCNAOMUYHZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-ethoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process often includes purification steps such as recrystallization or chromatography to obtain a high-purity product. The use of automated reactors and advanced analytical techniques ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one substituent with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-ethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of fine chemicals and as a starting material for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Compound Name Substituents (Key Positions) Molecular Weight (g/mol) Key Features Reference
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-ethoxybenzamide 4-Br, 2-Cl-benzoyl, 4-OCH₂CH₃ 428.68 Ethoxy donor group enhances solubility; chloro and bromo groups modulate electronic density.
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4-Br, 4-OCH₃, 2-NO₂ 365.18 Nitro group introduces strong electron-withdrawing effects; lower steric bulk.
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chlorobenzamide 4-Br, 2-Cl-benzoyl, 2-Cl-benzamide 449.56 Dual chloro substituents increase lipophilicity; reduced solubility compared to ethoxy analogue.
4-Chloro-N-(2-methoxyphenyl)benzamide 4-Cl, 2-OCH₃ 275.72 Methoxy group at ortho position disrupts planarity, affecting crystal packing.
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide 4-Br, chromen-4-one fused ring 432.26 Chromenone core enables π-π stacking; bromo group retains halogen bonding.

Key Observations :

  • Substituent Effects : The ethoxy group in the target compound improves solubility compared to chloro or nitro analogues (e.g., 4MNB), which prioritize electronic modulation over bioavailability .
  • Halogen Interactions : Bromine and chlorine substituents facilitate halogen bonding, critical for protein-ligand interactions. Dual chloro groups (as in N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chlorobenzamide) enhance binding affinity but may reduce metabolic stability .
  • Heterocyclic Modifications: Chromenone-containing derivatives () introduce fused aromatic systems, expanding π-π stacking capabilities but increasing molecular rigidity .

Crystallographic and Spectroscopic Comparisons

Table 2: Crystallographic Data

Compound Name Space Group R Factor Data-to-Parameter Ratio Notable Features (X-ray) Reference
This compound Not reported Likely disordered ethoxy group (predicted from analogues).
4-Bromo-N-(2-nitrophenyl)benzamide P2₁/c 0.049 29.0 Two molecules per asymmetric unit; nitro group induces planar distortion.
4-Chloro-N-(2-methoxyphenyl)benzamide P-1 0.049 18.9 Methoxy group forms intramolecular H-bonds, stabilizing conformation.
  • Crystallographic Trends : Methoxy and nitro substituents (e.g., 4MNB) often induce planar distortions or intermolecular hydrogen bonds, whereas ethoxy groups may introduce torsional flexibility .
  • Spectroscopic Properties : Fluorescence studies () suggest alkoxy groups (e.g., ethoxy) enhance emission intensity compared to electron-withdrawing substituents like nitro .

Biological Activity

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-ethoxybenzamide is a compound of interest in medicinal chemistry, particularly for its potential anti-cancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro and in vivo experiments, as well as structure-activity relationship (SAR) analyses.

Chemical Structure

The compound can be described by its chemical structure, which features a bromine atom and a chloro-substituted benzoyl group. This configuration is crucial for its biological activity and interaction with molecular targets.

Research indicates that this compound may exert its effects through multiple mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells (SKBR-3) and colorectal cancer cells (HT29). The IC50 values for these effects range from 0.80 μM to 1.38 μM, indicating potent activity compared to other known anti-cancer agents .
  • Induction of Apoptosis : The compound has been noted to increase apoptosis rates in cancer cells, suggesting that it may trigger programmed cell death pathways independent of traditional COX-2 inhibition mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural components. Modifications to the benzamide moiety influence potency:

  • Electron-Withdrawing Groups : Compounds with electron-withdrawing groups generally exhibit lower activity compared to those with electron-donating groups. For instance, derivatives with methoxyl substitutions showed IC50 values between 0.19 μM and 0.68 μM .
  • Bromine and Chlorine Substituents : The presence of bromine and chlorine in specific positions enhances the compound's ability to interact with biological targets, contributing to its anti-cancer effects.

Case Studies

Several case studies highlight the efficacy of this compound:

  • In Vitro Studies : In a study involving SKBR-3 breast cancer cells, the compound demonstrated significant inhibition of cell growth at concentrations as low as 0.80 μM. The mechanism was linked to both direct cytotoxic effects and modulation of apoptotic pathways .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates when administered at doses of 5 mg/kg/d. This suggests strong bioavailability and therapeutic potential against established tumors .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics, leading to effective plasma concentrations that correlate with its anti-cancer activity. Further research is needed to fully elucidate its metabolic pathways and long-term effects in vivo.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-ethoxybenzamide, and how can purity be optimized?

  • Methodology : A common approach involves coupling 4-bromo-2-(2-chlorobenzoyl)aniline with 4-ethoxybenzoyl chloride in the presence of a base like triethylamine. Reaction conditions (e.g., anhydrous solvent, 0–5°C for 2–4 hours) minimize side reactions. Purification via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Monitor by TLC and confirm via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the crystal structure of this compound determined, and which software tools are essential?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL (for refinement) and SHELXS (for solution) to analyze diffraction data. Visualization tools like ORTEP-3 (for thermal ellipsoid plots) and Mercury (for packing diagrams) clarify molecular geometry and intermolecular interactions. Reference similar brominated benzamide structures (e.g., C15H10BrCl2NO2) to validate bond lengths and angles .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR in DMSO-d6 to identify aromatic protons (δ 7.2–8.1 ppm), ethoxy groups (δ 1.3–1.4 ppm for CH3), and carbonyl signals (δ 165–170 ppm).
  • FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and aryl C-Br (~600 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS (positive mode) to verify [M+H]+ and isotopic patterns (Br/Cl). Compare with PubChem data .

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data be resolved, particularly regarding hydrogen bonding?

  • Methodology : Apply graph set analysis (as per Bernstein et al.) to categorize hydrogen-bonding motifs (e.g., R²₂(8) rings). If NMR suggests intramolecular H-bonding but crystallography shows intermolecular, use variable-temperature NMR to probe dynamic behavior. Pair with DFT calculations (e.g., Gaussian) to model equilibrium geometries .

Q. What strategies mitigate byproduct formation during synthesis, such as halogen displacement or over-acylation?

  • Methodology :

  • Byproduct 1 (Halogen displacement) : Use inert atmospheres (N2/Ar) and avoid polar aprotic solvents (e.g., DMF) that may nucleophilically attack Br/Cl.
  • Byproduct 2 (Over-acylation) : Optimize stoichiometry (1:1.05 molar ratio of aniline to acyl chloride) and add base slowly to control reaction kinetics. Monitor intermediates via LC-MS .

Q. How can molecular docking studies predict this compound’s enzyme inhibition mechanism?

  • Methodology : Use AutoDock Vina or Schrödinger Suite to dock the compound into target enzyme active sites (e.g., kinases or proteases). Validate docking poses with SCXRD-derived conformations. Assess binding affinity (ΔG) and key interactions (e.g., halogen-π with Tyr residues). Cross-reference with bioactivity data from similar benzamides (e.g., IC50 values in kinase assays) .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Methodology : Develop a UPLC-MS/MS method with deuterated internal standards to account for matrix effects. Optimize collision energy using predicted CCS values (e.g., 199.3 Ų for [M+H]+) from computational tools like MetCCS. Validate linearity (1–1000 ng/mL) and recovery rates (>85%) in plasma/tissue homogenates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.